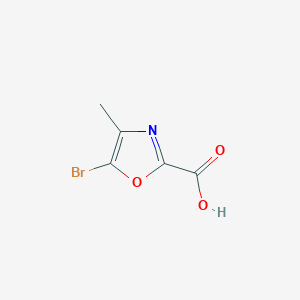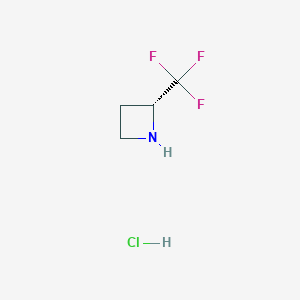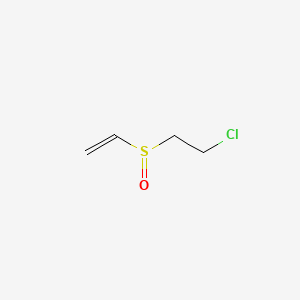
Sulfoxide, 2-chloroethyl vinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoxide, 2-chloroethyl vinyl, also known as 2-chloroethyl vinyl sulfoxide, is an organic compound with the molecular formula C4H7ClOS. It is characterized by the presence of a sulfoxide group (S=O) attached to a vinyl group (CH2=CH-) and a 2-chloroethyl group (ClCH2CH2-).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl vinyl sulfoxide can be achieved through several methods. One common approach involves the reaction of 2-chloroethyl vinyl ether with a sulfoxide precursor under controlled conditions. The reaction typically requires the use of a polar solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the sulfoxide group .
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl vinyl sulfoxide may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl vinyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloroethyl vinyl sulfoxide has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl vinyl sulfoxide involves its reactive functional groups. The vinyl group can undergo polymerization, while the sulfoxide group can participate in redox reactions. The 2-chloroethyl group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethyl ethyl sulfide: Similar structure but with a sulfide group instead of a sulfoxide.
Vinyl sulfone: Contains a sulfone group instead of a sulfoxide.
2-chloroethyl vinyl ether: Lacks the sulfoxide group.
Propiedades
Número CAS |
40709-82-8 |
|---|---|
Fórmula molecular |
C4H7ClOS |
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
1-chloro-2-ethenylsulfinylethane |
InChI |
InChI=1S/C4H7ClOS/c1-2-7(6)4-3-5/h2H,1,3-4H2 |
Clave InChI |
WROKGYVSAYYTNV-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
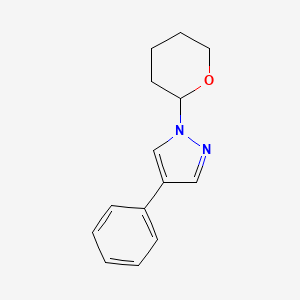
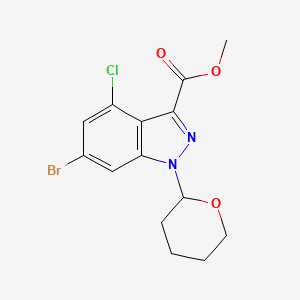
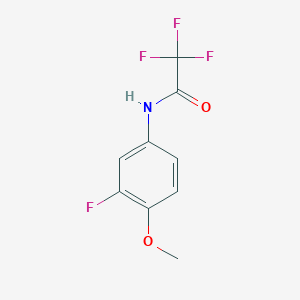

![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
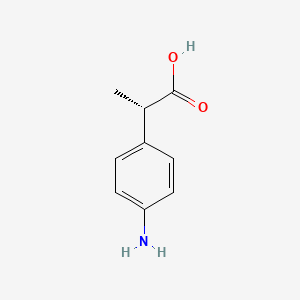
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)

